molecular formula C12H16O2 B1506818 1-(3-Methoxyphenyl)pentan-2-one

1-(3-Methoxyphenyl)pentan-2-one

Cat. No.: B1506818
M. Wt: 192.25 g/mol
InChI Key: OAVZSMNDOOXXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)pentan-2-one is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

1-(3-Methoxyphenyl)pentan-2-one serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of analgesics such as tapentadol. The compound is synthesized through a series of reactions including Grignard reactions and condensation processes, which yield high purity and yield under environmentally friendly conditions . The stereospecific synthesis of related compounds demonstrates its utility in creating active pharmaceutical ingredients (APIs) with significant analgesic properties .

1.2 Anticancer Research

Recent studies have investigated the anticancer properties of derivatives related to this compound. For instance, chalcone derivatives containing this compound have shown promising results against human lung and colon cancer cells. These studies utilize various assays to evaluate cell viability and apoptosis, indicating that modifications of this compound could lead to effective anticancer agents .

Chemical Research Applications

2.1 Organic Synthesis

In organic chemistry, this compound is utilized in the synthesis of various complex molecules. Its structure allows for diverse functionalization, making it a versatile building block in synthetic organic chemistry. The compound can undergo transformations such as Mannich reactions, which are pivotal in forming nitrogen-containing compounds .

2.2 Material Science

The compound's unique properties have prompted exploration into its applications in material science, particularly in the development of new polymers or as a precursor for novel materials with specific electronic or optical properties.

Table 1: Synthesis Methods for this compound

MethodDescriptionYield (%)Reference
Grignard ReactionReaction with 3-bromo anisole and magnesium to form an intermediateHigh
Mannich ReactionInvolves dimethylamine hydrochloride and paraformaldehydeModerate
CondensationCondensation reactions with ketones or aldehydes to form complex structuresVariable

Case Study: Anticancer Activity of Chalcone Derivatives

A study focused on the synthesis of a chalcone derivative containing this compound was conducted to evaluate its anticancer activity against various cancer cell lines (A549, HCT116). The results indicated that the compound exhibited significant cytotoxic effects, especially when combined with conventional chemotherapy agents like 5-fluorouracil (5-FU), enhancing its potential therapeutic efficacy .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(3-methoxyphenyl)pentan-2-one

InChI

InChI=1S/C12H16O2/c1-3-5-11(13)8-10-6-4-7-12(9-10)14-2/h4,6-7,9H,3,5,8H2,1-2H3

InChI Key

OAVZSMNDOOXXIV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC1=CC(=CC=C1)OC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.